molecular formula C11H13N B3166437 4-Isobutylbenzonitrile CAS No. 91131-79-2

4-Isobutylbenzonitrile

Cat. No. B3166437
CAS RN: 91131-79-2
M. Wt: 159.23 g/mol
InChI Key: WGSUCWKLLNAUDM-UHFFFAOYSA-N
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Description

4-Isobutylbenzonitrile is a chemical compound with the linear formula C11H13N . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 4-Isobutylbenzonitrile can be represented by the SMILES string N#CC1=CC=C(CC(C)C)C=C1 . This indicates that the molecule consists of a benzonitrile group (a benzene ring with a nitrile substituent) and an isobutyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Isobutylbenzonitrile is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Isobutylbenzonitrile is utilized in the synthesis of various biologically active compounds. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide, synthesized from 4-hydroxybenzonitrile, is an important intermediate in producing compounds like febuxostat (Qinqin Wang et al., 2016).

Investigation of Physicochemical Properties

The study of isomers of nitrobenzonitriles, which include 4-isomers, focuses on their behavior at different temperatures. This research is significant in understanding the phase transitions and thermophysical properties of these compounds (P. Jiménez et al., 2002).

Corrosion Inhibition

Research has been conducted on benzonitrile derivatives for their application in corrosion inhibition. This is particularly relevant in the context of protecting mild steel in acidic environments, where compounds like 4-(isopentylamino)-3-nitrobenzonitrile have shown efficacy (A. Chaouiki et al., 2018).

Bioplastic Production

Innovations in bioplastic production involve the use of isobutyronitrile-related compounds. For example, 4-Hydroxybutyric acid, derived from methane via a biosynthetic pathway, serves as a precursor for bioplastics production (Thu Ha Thi Nguyen & E. Lee, 2021).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of isobutylbenzonitrile are synthesized and evaluated for their potential in treating various diseases. These include compounds with potential antibacterial and antitumor properties, as demonstrated in studies on novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives (H. Hassaneen et al., 2019).

Safety and Hazards

4-Isobutylbenzonitrile is classified under GHS07, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection . It is also classified as a combustible solid .

properties

IUPAC Name

4-(2-methylpropyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSUCWKLLNAUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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